methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate
Description
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate (CAS: 225517-17-9) is a chiral compound with a molecular weight of 413.37 g/mol . Its structure features three key functional groups:
tert-Butoxycarbonyl (Boc) group: A widely used amine-protecting group in organic synthesis, offering stability under acidic and basic conditions .
Trifluoromethanesulfonyloxy (triflate) group: A highly reactive leaving group, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Methyl ester: Enhances solubility and serves as a precursor for carboxylic acid derivatives .
This compound is primarily utilized in laboratory settings for synthesizing intermediates in pharmaceuticals and agrochemicals, with its triflate group being critical for introducing diverse aryl motifs .
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethylsulfonyloxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO7S/c1-14(2,3)25-13(21)19-11(12(20)24-4)9-5-7-10(8-6-9)26-27(22,23)15(16,17)18/h5-8,11H,1-4H3,(H,19,21)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWXVVSPWNKHBK-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate, with a molecular formula of C₁₅H₁₈F₃NO₇S and a molecular weight of approximately 413.36 g/mol, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl group and a trifluoromethanesulfonyl moiety, which may influence its pharmacological properties.
- Molecular Formula : C₁₅H₁₈F₃NO₇S
- Molecular Weight : 413.36 g/mol
- CAS Number : 225517-17-9
- Purity : ≥ 95%
- Appearance : Pale yellow solid
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈F₃NO₇S |
| Molecular Weight | 413.36 g/mol |
| CAS Number | 225517-17-9 |
| Purity | ≥ 95% |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethanesulfonyl group is known for enhancing the reactivity of compounds, potentially leading to increased inhibition of specific enzymes or receptors involved in disease processes.
Antimicrobial Activity
Recent studies have indicated that similar compounds with sulfonyl groups exhibit antimicrobial properties. For instance, compounds targeting bacterial virulence factors have shown promise in reducing pathogenicity without relying solely on traditional antibiotic mechanisms. This compound's structural analogs have been evaluated for their effectiveness against Gram-negative bacteria, particularly focusing on their ability to inhibit the Type III secretion system (T3SS), a critical virulence factor in pathogens such as E. coli and Salmonella spp. .
Anti-inflammatory Properties
Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation. The presence of the tert-butoxycarbonyl group may influence the compound's solubility and bioavailability, enhancing its therapeutic potential in inflammatory conditions .
Case Studies
-
Inhibition of Type III Secretion System
- In a study evaluating the effects of various sulfonyl-containing compounds on the T3SS, this compound was tested at varying concentrations. Results indicated significant inhibition at concentrations above 50 µM, suggesting potential utility as an antimicrobial agent against certain bacterial infections .
- Cytotoxicity Assessment
Pharmacological Studies
Research has shown that compounds similar to this compound can modulate various biological pathways:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H18F3NO7S
- Molecular Weight : 413.4 g/mol
- IUPAC Name : Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities. The trifluoromethanesulfonyl (Tf) group enhances reactivity and solubility in polar solvents, making it suitable for various chemical reactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The incorporation of the trifluoromethanesulfonyl group is believed to enhance the cytotoxicity against various cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival.
Peptide Synthesis
The tert-butoxycarbonyl group allows for the selective protection of amines during peptide synthesis. This compound can serve as an intermediate in the synthesis of bioactive peptides, which are crucial for drug development, particularly in targeting specific receptors or enzymes associated with diseases.
Versatile Building Block
This compound can act as a versatile building block in organic synthesis. Its unique functional groups allow for further modification through various reactions such as nucleophilic substitutions and couplings, facilitating the construction of more complex molecules.
Synthesis of Fluorinated Compounds
The presence of the trifluoromethanesulfonyl moiety makes this compound an excellent precursor for synthesizing fluorinated organic compounds, which are often utilized in pharmaceuticals for their enhanced metabolic stability and bioactivity.
Polymer Chemistry
In material science, this compound can be utilized to develop new polymeric materials with tailored properties. The incorporation of fluorinated groups into polymers can significantly alter their thermal stability, hydrophobicity, and mechanical strength, making them suitable for advanced applications such as coatings and membranes.
Nanotechnology
The compound's unique chemical structure can be employed in the design of nanomaterials for drug delivery systems. The ability to modify its surface properties allows for targeted delivery of therapeutic agents to specific tissues or cells, enhancing treatment efficacy while minimizing side effects.
Case Studies and Research Findings
A variety of studies have explored the applications of this compound:
- Anticancer Studies : Research has demonstrated that derivatives of this compound show potent activity against melanoma and breast cancer cell lines, suggesting potential for further development as anticancer agents.
- Peptide Synthesis : A study highlighted its effectiveness as a Boc-protected amino acid in synthesizing cyclic peptides that exhibit antimicrobial properties.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Preparation Methods
Boc Protection and Esterification
The Boc protection is generally performed on the amino acid precursor under mild basic conditions to avoid racemization. For example, tert-butyl N-(2-hydroxyethyl)carbamate can be synthesized by reacting the amino alcohol with Boc anhydride or Boc chloride in dichloromethane with a base such as sodium bicarbonate at 0°C to room temperature, yielding the protected intermediate in high yield.
Subsequently, methyl esterification is achieved by treating the carboxylic acid with methanol in the presence of acid catalysts, often at room temperature or under reflux, resulting in methyl esters with high efficiency and retention of stereochemistry.
Triflation Reaction
The critical step is the introduction of the triflate group on the phenolic ring. This is typically done by reacting the phenol derivative with triflic anhydride in the presence of a base such as pyridine or triethylamine at low temperatures (-78°C to 0°C) to minimize side reactions and decomposition. This reaction converts the hydroxyl group into the trifluoromethanesulfonate ester, a superior leaving group for subsequent cross-coupling or nucleophilic substitution reactions.
- Starting material: Boc-protected amino acid with para-hydroxyphenyl substituent
- Reagents: Triflic anhydride (1.1 equivalents), pyridine (2 equivalents)
- Solvent: Dry dichloromethane
- Temperature: -78°C to 0°C
- Reaction time: 1-2 hours
- Work-up: Quench with aqueous ammonium chloride, extraction with ethyl acetate, drying, and purification by chromatography
Yield typically ranges from 60% to 80%, depending on purity and reaction scale.
Alternative Methods and Catalysis
Some synthetic routes employ cesium carbonate as a base in polar aprotic solvents such as N,N-dimethylformamide (DMF) to facilitate nucleophilic substitution reactions involving the triflate intermediate. For example, cesium carbonate-mediated reactions at 80-100°C for several hours have been reported to yield substituted amino acid derivatives with good efficiency.
Research Findings and Mechanistic Insights
- Triflation is highly selective for phenolic hydroxyl groups and proceeds smoothly under anhydrous, low-temperature conditions, preserving the stereochemistry at the α-carbon of the amino acid moiety.
- The Boc protecting group remains stable under triflation and esterification conditions, allowing for sequential functional group transformations without deprotection.
- The triflate group serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling further derivatization of the aromatic ring if desired.
- Use of cesium carbonate and DMF enhances the nucleophilicity of reagents and promotes high conversion rates in substitution reactions involving the triflate intermediate.
Summary Table of Representative Preparation Data
Q & A
Q. What challenges arise during scale-up, and how are they mitigated?
- Methodological Answer :
- Exotherm Management : Jacketed reactors control temperature during triflate incorporation (ΔT <5°C) .
- Cost Optimization : Replace Pd catalysts with Ni analogs (e.g., NiCl(dppe)) without sacrificing yield .
- Waste Reduction : Solvent recovery systems (e.g., rotary evaporation + molecular sieves) achieve >90% reuse .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
